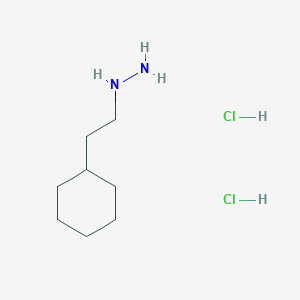

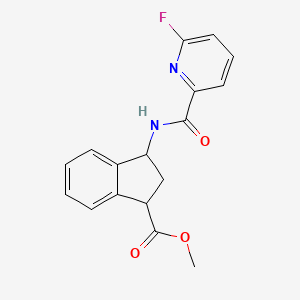

![molecular formula C25H17ClN2O4S B2507441 3-(1,3-苯并二氧杂环-5-基甲基)-2-[(2-氯苄基)硫代][1]苯并呋喃[3,2-d]嘧啶-4(3H)-酮 CAS No. 1291859-07-8](/img/structure/B2507441.png)

3-(1,3-苯并二氧杂环-5-基甲基)-2-[(2-氯苄基)硫代][1]苯并呋喃[3,2-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

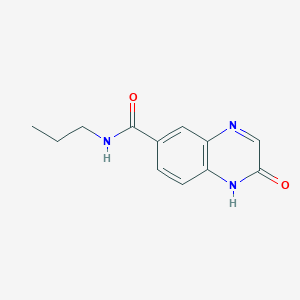

The compound is a complex organic molecule that appears to be related to the family of benzofuro[3,2-d]pyrimidin-4(3H)-ones. While the specific compound is not directly described in the provided papers, we can infer from the related structures that it likely possesses a benzofuro[3,2-d]pyrimidin-4(3H)-one core, which is a fused-ring system combining a benzene ring with a furan and a pyrimidine ring. The molecule also contains a 1,3-benzodioxol moiety, which is a common structure in bioactive compounds, and a 2-chlorobenzylsulfanyl group, suggesting potential for interactions with biological targets.

Synthesis Analysis

The synthesis of related compounds, as described in the provided papers, involves the connection of different functional groups to a central benzene or pyrimidine ring. For example, the synthesis of new thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives is achieved through reactions involving sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate . Although the exact synthesis route for the compound is not detailed, similar synthetic strategies could be employed, such as nucleophilic substitution reactions to introduce the sulfanyl group and condensation reactions to form the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of benzofuro[3,2-d]pyrimidin-4(3H)-ones typically features a nearly planar fused-ring system, as seen in the related compound where the benzofuro[3,2-d]pyrimidine moiety forms a dihedral angle with the central benzene ring . This planarity can influence the molecule's electronic properties and its ability to interact with other molecules, including potential drug targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is often dictated by the functional groups present. The sulfanyl group, for instance, can participate in further chemical transformations, such as oxidation or conjugation reactions. The presence of a chlorobenzyl moiety suggests potential for nucleophilic aromatic substitution reactions, which could be utilized in further chemical modifications or in the binding to biological targets.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, we can extrapolate from the related structures that it would exhibit properties typical of aromatic heterocycles. These might include moderate to low solubility in water, potential for hydrogen bonding due to the presence of heteroatoms, and a certain degree of lipophilicity conferred by the benzyl and benzodioxol groups. The crystal structure of similar compounds shows features like O—H∙∙∙O and N—H∙∙∙O interactions, which could also be relevant for the compound .

科学研究应用

抗菌活性

对类似于3-(1,3-苯并二氧杂环-5-基甲基)-2-[(2-氯苄基)硫代][1]苯并呋喃[3,2-d]嘧啶-4(3H)-酮的化合物的研究表明了抗菌特性。例如,一项研究报告了具有密切相关结构的化合物的合成和抗菌活性,突出了其对包括金黄色葡萄球菌和枯草芽孢杆菌在内的多种微生物菌株的有效性,这表明在开发新的抗菌剂方面具有潜在应用 (Attia 等,2014)。

抗肿瘤和抗菌剂

另一条研究途径探索了合成噻吩和 N-取代噻吩[3,2-d]嘧啶衍生物作为有效的抗肿瘤和抗菌剂。这些化合物通过一系列合成步骤,产生了对肝癌、结肠癌和肺癌细胞系比标准化疗药物多柔比星活性更高的衍生物。这表明该化合物的框架可以用来设计抗肿瘤和抗菌疗法 (Hafez 等,2017)。

DHFR 抑制剂和抗肿瘤剂

具有嘧啶环的化合物也已被合成作为潜在的二氢叶酸还原酶 (DHFR) 抑制剂,显示出作为抗肿瘤剂的希望。这些研究为开发针对 DHFR 的药物奠定了基础,DHFR 是叶酸途径中一种关键酶,对 DNA 合成和修复至关重要,突出了相关化合物在癌症治疗中的潜在用途 (Gangjee 等,2007)。

晶体结构分析

对相关化合物的晶体学研究提供了对其分子结构的见解,这对于理解与生物靶标的相互作用机制至关重要。这些分析可以通过阐明这些化合物的构象偏好和潜在结合位点来为更有效药物的设计提供依据 (Subasri 等,2017)。

合成和生物活性评价

对具有良好生物活性的新型硫代嘧啶-葡萄糖醛酸化合物合成方面的进一步研究展示了嘧啶衍生物在药物开发中的多功能性。这些研究强调了该化合物作为产生治疗相关分子的支架的潜力 (Wanare,2022)。

属性

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17ClN2O4S/c26-18-7-3-1-5-16(18)13-33-25-27-22-17-6-2-4-8-19(17)32-23(22)24(29)28(25)12-15-9-10-20-21(11-15)31-14-30-20/h1-11H,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPURTWBACXATLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N=C3SCC6=CC=CC=C6Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

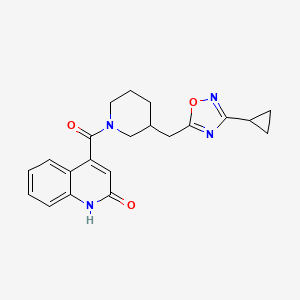

![Methyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate](/img/structure/B2507363.png)

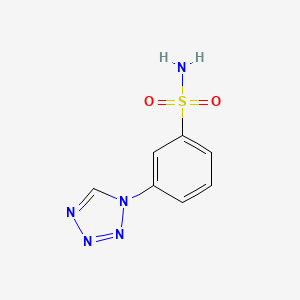

![3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2507372.png)

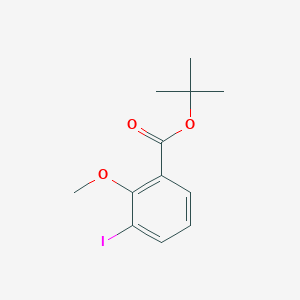

![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2507373.png)

![4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2507374.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2507375.png)